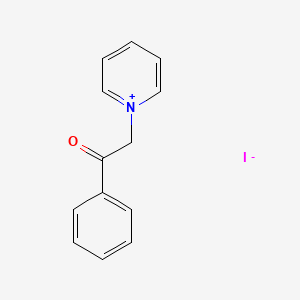

1-(2-Oxo-2-phenylethyl)pyridinium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-2-pyridin-1-ium-1-ylethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSHTLXYKVOEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377522 | |

| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-94-6 | |

| Record name | NSC114535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyridinium Salt Framework: Significance and Versatility

Pyridinium (B92312) salts are a class of organic compounds characterized by a positively charged pyridine (B92270) ring. This positive charge, localized on the nitrogen atom, renders the adjacent carbon atoms electrophilic and the protons on the ring and adjacent alkyl groups acidic. This inherent reactivity makes pyridinium salts valuable precursors and intermediates in a wide array of chemical transformations.

The versatility of the pyridinium salt framework is evident in its diverse applications. These salts are pivotal in the synthesis of a multitude of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and natural products. Furthermore, their ability to act as precursors for pyridinium ylides opens up avenues for various cycloaddition reactions, enabling the construction of complex molecular architectures. In the realm of materials science, certain pyridinium salts exhibit interesting photophysical properties and have been investigated for applications in nonlinear optics and as components of ionic liquids.

Research Context and Fundamental Importance of 1 2 Oxo 2 Phenylethyl Pyridinium Iodide

1-(2-Oxo-2-phenylethyl)pyridinium iodide, with its characteristic phenacyl group attached to the pyridinium (B92312) nitrogen, has garnered attention for its specific reactivity and potential applications. The presence of the ketone functionality and the methylene (B1212753) bridge introduces additional reaction sites, making it a multifaceted building block in organic synthesis.

The fundamental importance of this compound lies in its ability to serve as a stable, crystalline solid that can be readily prepared and handled. It acts as a convenient precursor for the in-situ generation of a reactive pyridinium ylide. This ylide, a neutral molecule with adjacent positive and negative charges, is a key intermediate in the synthesis of various heterocyclic systems, most notably indolizine (B1195054) derivatives. The controlled release of this reactive species from a stable salt is a significant advantage in synthetic planning and execution.

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂INO |

| Molecular Weight | 325.14 g/mol |

| Appearance | Solid |

| CAS Number | 1137-94-6 |

Reaction Pathways and Mechanistic Investigations Involving 1 2 Oxo 2 Phenylethyl Pyridinium Iodide

Pyridinium (B92312) Ylide Generation and Characterization

Pyridinium ylides are zwitterionic compounds characterized by a positively charged nitrogen atom within the pyridine (B92270) ring and an adjacent, negatively charged carbon atom (a carbanion). Carbonyl-stabilized pyridinium ylides, such as the one derived from 1-(2-oxo-2-phenylethyl)pyridinium iodide, are of particular interest due to their enhanced stability and utility in synthesis.

Deprotonation Studies and Ylide Formation from the Pyridinium Salt

The generation of the pyridinium ylide from its corresponding pyridinium salt is typically achieved in situ through a deprotonation reaction. This acid-base reaction involves the removal of a proton from the methylene (B1212753) group (the carbon atom situated between the pyridinium ring and the carbonyl group), which is acidic due to the electron-withdrawing effects of both the adjacent positively charged pyridinium ring and the carbonyl group.

The reaction is generally carried out by treating the pyridinium salt with a base, such as potassium carbonate or triethylamine (B128534). The equilibrium of this reaction is influenced by the acidity of the methylene protons, which is quantified by the acid dissociation constant (pKa) of the pyridinium salt. Lower pKa values indicate a more acidic salt, facilitating easier deprotonation and ylide formation under milder conditions. nih.govresearchgate.net For instance, studies have shown that such deprotonations can proceed at room temperature in aqueous buffers at a pH of 7.5 when suitable electron-withdrawing groups are present. nih.govresearchgate.net

The formation of the ylide can be monitored using spectrophotometric methods, as the ylide species often possesses distinct spectroscopic properties compared to the parent salt. researchgate.net

Electronic Effects of Pyridine Ring and Methylene Substituents on Ylide Stability

The stability of the generated pyridinium ylide is a critical factor that dictates its reactivity and the efficiency of subsequent reactions. The ylide derived from this compound is considered a "stabilized ylide." This stability arises primarily from the delocalization of the negative charge on the carbanion.

The primary stabilizing feature is the phenacyl group attached to the methylene carbon. The negative charge can be delocalized onto the oxygen atom of the carbonyl group through resonance, forming an enolate-like structure. This delocalization significantly reduces the nucleophilicity and basicity of the ylide compared to non-stabilized ylides (e.g., those with only alkyl substituents on the methylene carbon).

Furthermore, substituents on the pyridine ring exert a strong electronic influence on ylide stability. Electron-withdrawing groups (EWGs) attached to the pyridine ring, particularly at the 4-position, enhance the stability of the ylide. researchgate.netmdpi.com These groups help to delocalize the positive charge of the pyridinium ring, which in turn further stabilizes the adjacent carbanion. mdpi.com Research has shown that the introduction of mesomeric electron-withdrawing groups like acetyl (-COCH₃) or cyano (-CN) on the pyridine ring leads to more efficient stabilization of the ylide's negative charge, favoring subsequent reactions. mdpi.com Comparative studies indicate that the electronic effect of substituents on the pyridine ring has a more pronounced impact on stability than substituents on the methylene group. researchgate.net

The following table, based on data from studies on 4-substituted pyridinium salts, illustrates the effect of the pyridine ring substituent (R₁) on the pKa of the parent salt, which correlates with the ease of ylide formation. researchgate.net

| Entry | R₁ Substituent | pKa of Pyridinium Salt |

| 1 | H | 10.3 |

| 2 | CH₃ | 10.9 |

| 3 | CONH₂ | 9.4 |

| 4 | COCH₃ | 9.0 |

| 5 | CF₃ | 8.8 |

| 6 | CN | 8.1 |

This table is generated based on data presented in scientific literature. researchgate.net The pKa values indicate the acidity of the methylene protons; a lower pKa facilitates easier deprotonation to form the ylide.

Cycloaddition Reactions

Pyridinium ylides are classified as 1,3-dipoles and are highly effective partners in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a single, concerted step. researchgate.netnih.gov

1,3-Dipolar Cycloaddition with Alkynes for Indolizine (B1195054) Synthesis

A primary application of the ylide generated from this compound is its reaction with alkynes (dipolarophiles) to synthesize indolizine derivatives. mdpi.comresearchgate.netresearchgate.net Indolizine is a nitrogen-containing bicyclic heterocycle with significant biological and optical properties. researchgate.netmdpi.com

The reaction involves the [3+2] cycloaddition of the pyridinium ylide with an alkyne. The efficiency of this cycloaddition is highly dependent on the electronic nature of both reactants. The highest yields are typically achieved when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne dipolarophile (e.g., propiolic esters or amides). nih.govresearchgate.netmdpi.com The reaction with less activated, isolated alkynes often does not proceed under mild conditions, which can be advantageous for orthogonal chemical strategies. mdpi.com

The initial product of the cycloaddition is a dihydroindolizine, which subsequently undergoes spontaneous aromatization, often via air oxidation, to yield the stable indolizine product. mdpi.com

The table below shows the influence of different substituents on the pyridine ring on the yield of the resulting indolizine in a reaction with ethyl propiolate. researchgate.net

| Entry | R₁ Substituent on Pyridine | Indolizine Yield (%) |

| 1 | H | 55 |

| 2 | CH₃ | 40 |

| 3 | CONH₂ | 0 |

| 4 | COCH₃ | 77 |

| 5 | CF₃ | 68 |

| 6 | CN | 81 |

This table is generated based on data presented in scientific literature. researchgate.net The yields demonstrate the favorable effect of electron-withdrawing groups on the pyridine ring for the synthesis of indolizines.

Mechanistic Elucidation of Cycloaddition Pathways

The 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an alkyne is generally considered a pericyclic reaction. The precise mechanism, whether it is a fully concerted process or a stepwise one involving a zwitterionic intermediate, has been a subject of investigation. Theoretical studies suggest that the reaction can proceed through a highly unsymmetrical concerted pathway. researchgate.net

Ylide Formation: Deprotonation of the 1-(2-oxo-2-phenylethyl)pyridinium salt with a base to generate the pyridinium ylide in situ.

Cycloaddition: The ylide, acting as a 1,3-dipole, reacts with the alkyne (the dipolarophile) in a [3+2] cycloaddition to form a primary cycloadduct, a dihydroindolizine intermediate. researchgate.net

Aromatization: The dihydroindolizine intermediate readily eliminates two hydrogen atoms (oxidation) to form the final, aromatic indolizine product. This step is often spontaneous in the presence of air. mdpi.com

An alternative two-step mechanism has also been proposed, particularly in cases where the reaction might proceed through a Michael-type addition followed by cyclization. researchgate.net However, the concerted [3+2] cycloaddition is the most widely accepted mechanism for this class of reactions. researchgate.net

Fluorogenic Properties in Ylide-Alkyne Coupling Reactions

The cycloaddition reaction between pyridinium ylides and alkynes has been explored for its potential as a fluorogenic coupling reaction. nih.govresearchgate.netmdpi.com Fluorogenic reactions are processes where non-fluorescent or weakly fluorescent reactants are converted into highly fluorescent products. nih.gov This property is highly valuable for applications in chemical biology and materials science, such as in bio-conjugation and the fluorescent labeling of molecules. mdpi.com

The indolizine core structure, which is formed in the cycloaddition, is known to be a fluorogenic nucleus. mdpi.comresearchgate.net Many indolizine derivatives exhibit interesting optical properties, including strong fluorescence. researchgate.netmdpi.com The reaction to form these fluorescent products can often be performed under mild, biocompatible conditions, such as at room temperature in aqueous buffers, which further enhances their utility for biological applications. nih.govresearchgate.net The fluorescent properties of the resulting indolizine can be tuned by modifying the substituents on either the original pyridinium salt or the alkyne, allowing for the development of tailored fluorescent probes. mdpi.com

Kröhnke Pyridine Synthesis Applications

A cornerstone of pyridine synthesis, the Kröhnke method utilizes α-pyridinium methyl ketone salts, such as this compound, as stable and effective three-carbon synthons. cymitquimica.com This reaction provides a versatile pathway to highly substituted and functionalized pyridines, which are prevalent motifs in both natural products and synthetic compounds. cymitquimica.com The general mechanism begins with the deprotonation of the α-pyridinium salt to form a pyridinium ylide, which then acts as the key nucleophile.

The classic Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. researchgate.net this compound serves as a precursor to the corresponding pyridinium ylide. This ylide undergoes a Michael-type 1,4-addition to the α,β-unsaturated ketone. cymitquimica.comcmu.edu The resulting 1,5-dicarbonyl intermediate is not typically isolated but undergoes a subsequent condensation with ammonia (B1221849) (from ammonium acetate) and cyclization. cymitquimica.com A final dehydration and aromatization step yields the 2,4,6-trisubstituted pyridine. cymitquimica.com

Table 1: Examples of Kröhnke Pyridine Synthesis This table is illustrative and based on the general reaction pathway. Specific yields can vary based on substrates and conditions.

| Pyridinium Salt Precursor | α,β-Unsaturated Ketone | Nitrogen Source | Resulting Pyridine Product |

|---|---|---|---|

| This compound | Benzalacetophenone (Chalcone) | Ammonium Acetate | 2,4,6-Triphenylpyridine |

| This compound | Methyl vinyl ketone | Ammonium Acetate | 2-Methyl-4-phenyl-6-methylpyridine (Isomeric mixture possible depending on regioselectivity) |

| This compound | Cinnamaldehyde | Ammonium Acetate | 2-Phenyl-4-phenyl-6-H-pyridine (2,4-Diphenylpyridine) |

The versatility of the Kröhnke synthesis has been extended to the formation of more complex, fused heterocyclic systems. By employing cyclic α,β-unsaturated ketones or designing substrates with additional reactive functionalities, the pyridine ring can be annulated onto an existing ring system. A modified, four-component tandem reaction involving N-phenacylpyridinium bromide (a closely related halide salt), an aromatic aldehyde, a cyclic ketone, and a nitrogen source can produce fused systems like 5,7-dihydro-1,6-naphthyridines and 5,6,7,8-tetrahydroquinolines. researchgate.net

Furthermore, the principles of using pyridinium salt precursors are central to synthesizing other fused systems like imidazo[1,2-a]pyridines. nih.gov While not a direct Kröhnke reaction, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide from 2-aminopyridine (B139424) and iodoacetic acid demonstrates the utility of quaternization in building fused heterocyclic cations. nih.gov The formation of such fused structures is of significant interest due to their prevalence in medicinally important molecules.

Solid-State Chemical Transformations

The study of reactions in the solid state offers potential advantages in terms of efficiency, selectivity, and reduced solvent waste. The ionic nature of this compound makes it a candidate for such investigations, particularly concerning ion exchange and mobility.

While specific studies on the mechanochemical reactions of this compound are not widely documented, the principles of anion exchange in related pyridinium salts have been explored. Anion exchange provides a method to modify the properties of the salt by replacing the original anion (iodide) with another, which can influence solubility, stability, and reactivity. Research has shown that halide ions in various quaternary heteroaromatic salts can be efficiently exchanged for a range of other anions by using anion-exchange resins in non-aqueous media. This solution-based method demonstrates the feasibility of altering the anionic component of the salt structure. The application of mechanochemical grinding to achieve similar anion exchange in a solvent-free, solid-state process is an area of ongoing interest in crystal engineering and green chemistry.

Direct experimental data on the diffusion coefficients or rearrangement pathways for the 1-(2-oxo-2-phenylethyl)pyridinium cation and the iodide anion within the solid crystal lattice are scarce. Such studies are complex and require specialized solid-state analytical techniques. However, crystallographic studies of related fused heterocyclic pyridinium iodides, such as 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide, reveal important insights into solid-state structure. nih.govresearchgate.net In the crystal structure of this related compound, the cation was found to be disordered over two opposite orientations of equal occupancy. nih.gov This static disorder, where parts of the molecule occupy multiple positions within the unit cell, suggests a low energy barrier for reorientation during crystal formation and hints at the potential for dynamic processes at elevated temperatures, although this has not been explicitly demonstrated as diffusion or rearrangement in the solid state.

Oxidative Carbon-Carbon Bond Cleavage Reactions

Amide and Ester Synthesis from the Pyridinium Salt

A notable application of 1-(2-oxo-2-phenylethyl)pyridinium salts is in the metal-free synthesis of amides and esters. This method provides an alternative to conventional acylation techniques, proceeding through an oxidative carbon-carbon bond cleavage mechanism. nih.gov The reaction involves the N- and O-benzoylation of various amines and benzyl (B1604629) alcohols using pyridinium salts derived from phenacyl halides. nih.gov

The process is typically facilitated by a simple inorganic base like potassium carbonate (K₂CO₃), which promotes the oxidative cleavage of the C(CO)–C(α) bond in the pyridinium salt, followed by the formation of a new C-N or C-O bond. nih.gov

Mechanistic Insights: The proposed mechanism for amide formation begins with the nucleophilic attack of the amine on the carbonyl carbon of the pyridinium salt, generating a tetrahedral intermediate. This is followed by an intramolecular attack from the intermediate's oxygen atom onto the ortho-position of the pyridine ring, forming a cyclic oxazolopyridine intermediate. Subsequent rearrangement and cleavage lead to the final amide product and a pyridine byproduct. nih.gov This pathway circumvents the need for metal catalysts and harsh reagents, highlighting its efficiency and operational simplicity. nih.gov

| Entry | Pyridinium Salt Precursor | Amine/Alcohol | Product | Yield (%) |

| 1 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Benzylamine (B48309) | N-Benzylbenzamide | 94 |

| 2 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 4-Methylbenzylamine | N-(4-Methylbenzyl)benzamide | 92 |

| 3 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)benzamide | 90 |

| 4 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Aniline | N-Phenylbenzamide | 85 |

| 5 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Benzyl alcohol | Benzyl benzoate | 88 |

| 6 | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | 4-Methylbenzyl alcohol | 4-Methylbenzyl benzoate | 86 |

This table presents selected data on the synthesis of amides and esters from the corresponding pyridinium salt precursor as reported in the literature. nih.gov

Impact of Aryl Moiety Electronic Properties on Oxidative Reactivity

The electronic properties of the substituent on the phenyl ring of the 1-(2-oxo-2-arylethyl)pyridinium salt have a discernible impact on the efficiency of the aforementioned oxidative C-C bond cleavage reaction. Research utilizing a series of pyridinium salts with different para-substituents on the phenacyl group demonstrates a correlation between the electronic nature of the substituent and the reaction yield. nih.gov

When reacting with benzylamine, the unsubstituted phenacylpyridinium salt (possessing a hydrogen at the para-position) provides the corresponding amide in high yield. The introduction of an electron-withdrawing group, such as a bromo (-Br) or nitro (-NO₂) group, at the para-position of the phenyl ring generally results in good to excellent yields of the amide product. Conversely, the presence of an electron-donating group, like a methoxy (B1213986) (-OMe) group, also affords the product in good yield, though slightly lower than the nitro-substituted counterpart in some reported instances. nih.gov

| Entry | Aryl Substituent (para-) | Amine | Product | Yield (%) |

| 1 | -H | Benzylamine | N-Benzylbenzamide | 94 |

| 2 | -Br | Benzylamine | N-Benzyl-4-bromobenzamide | 92 |

| 3 | -OMe | Benzylamine | N-Benzyl-4-methoxybenzamide | 89 |

| 4 | -NO₂ | Benzylamine | N-Benzyl-4-nitrobenzamide | 95 |

This table illustrates the effect of different para-substituents on the aryl moiety of the pyridinium salt on the yield of the resulting amide, based on data from the literature. nih.gov The amine reactant is benzylamine in all listed entries.

Domino and Cascade Reaction Sequences

This compound is a valuable precursor for generating pyridinium ylides, which are highly reactive intermediates in organic synthesis. These ylides are particularly effective in domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to the rapid construction of complex molecular architectures.

Knoevenagel Condensation—Michael Addition—Cyclization with Pyridinium Ylides

A significant example of a domino reaction involving this compound is the diastereoselective synthesis of complex heterocyclic systems, such as dihydrofuropyrido[2,3-d]pyrimidines. rsc.org This transformation is a three-component reaction that proceeds through a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization sequence. rsc.org

Mechanistic Pathway: The sequence is typically initiated by the in situ deprotonation of this compound (or its bromide analogue) with a base like triethylamine to form the corresponding pyridinium ylide. rsc.org

Knoevenagel Condensation: An aromatic aldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., a pyrido[2,3-d]pyrimidine-trione derivative). rsc.org

Michael Addition: The pyridinium ylide, acting as a soft nucleophile, attacks the electron-deficient β-carbon of the α,β-unsaturated system formed in the first step (the Knoevenagel adduct). This Michael addition creates a zwitterionic intermediate. rsc.org

Intramolecular Cyclization: The reaction concludes with an intramolecular nucleophilic attack, followed by a proton shift, to yield the final, highly functionalized heterocyclic product. rsc.org

This cascade process is notable for its high efficiency and stereoselectivity, often performed under environmentally benign conditions, such as in water. rsc.org

| Entry | Aromatic Aldehyde (ArCHO) | Product Yield (%) |

| 1 | C₆H₅CHO (Benzaldehyde) | 90 |

| 2 | 4-ClC₆H₄CHO (4-Chlorobenzaldehyde) | 95 |

| 3 | 4-MeC₆H₄CHO (4-Methylbenzaldehyde) | 92 |

| 4 | 4-MeOC₆H₄CHO (4-Methoxybenzaldehyde) | 88 |

| 5 | 2-ClC₆H₄CHO (2-Chlorobenzaldehyde) | 91 |

This table shows the yields for the domino Knoevenagel condensation—Michael addition—cyclization reaction between a pyrido[2,3-d]pyrimidine-trione, 1-(2-oxo-2-phenylethyl)pyridinium bromide, and various aromatic aldehydes as reported in the literature. rsc.org

Advanced Structural Characterization and Solid State Analysis of 1 2 Oxo 2 Phenylethyl Pyridinium Iodide and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 1-(2-oxo-2-phenylethyl)pyridinium iodide has furnished a precise model of its molecular structure and crystalline arrangement. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 795285, reveals key stereochemical features and the nature of the supramolecular assembly.

Molecular Conformation and Stereochemical Analysis

The asymmetric unit of the crystal structure consists of a 1-(2-oxo-2-phenylethyl)pyridinium cation and an iodide anion. The pyridinium (B92312) and phenyl rings of the cation are not coplanar. The dihedral angle between the mean planes of these two aromatic systems is a significant conformational parameter. This non-planar arrangement is a common feature in related phenacylpyridinium salts and is influenced by the steric hindrance and electronic interactions between the two rings and the linking methylene-carbonyl bridge.

The bond lengths and angles within the molecule are generally within the expected ranges for similar organic salts. The C=O bond of the ketone group and the C-N bonds of the pyridinium ring exhibit typical double and aromatic bond characteristics, respectively. The geometry around the nitrogen atom of the pyridinium ring is essentially planar, consistent with its sp² hybridization.

Supramolecular Interactions in Crystal Packing

The crystal structure of this compound is stabilized by a variety of supramolecular interactions. These non-covalent forces, including hydrogen bonds and other weaker contacts, play a crucial role in the formation of the extended three-dimensional network.

Notably, C-H⋯O and C-H⋯I hydrogen bonds are observed, where hydrogen atoms from the pyridinium and phenyl rings interact with the oxygen atom of the carbonyl group and the iodide anion, respectively. These interactions link the cations and anions into a cohesive supramolecular architecture. The arrangement of molecules in the crystal lattice is a direct consequence of the energetic favorability of these and other weaker interactions, such as π-π stacking, which may occur between the aromatic rings of adjacent cations. The study of these interactions is critical for understanding the principles of crystal engineering and the physical properties of the solid material.

Hirshfeld Surface Analysis

To further quantify and visualize the intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis was employed. This computational tool maps the electron distribution of a molecule within a crystal, allowing for a detailed examination of the close contacts between neighboring molecules.

Quantitative Assessment of Intermolecular Contacts (e.g., C-H⋯O, C-H⋯π)

The Hirshfeld surface mapped over dnorm reveals the regions of significant intermolecular contacts. Red spots on the surface indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, highlighting the most significant interactions. For this compound, these prominent red areas correspond to the C-H⋯O and C-H⋯I hydrogen bonds, confirming their importance in the crystal packing.

Contributions of Specific Interactions to Crystal Stability

The Hirshfeld surface analysis underscores the dominant role of hydrogen bonding in the crystal stability of this compound. The C-H⋯O interactions, involving the carbonyl oxygen, and the C-H⋯I interactions with the iodide anion are the primary directional forces that guide the assembly of the crystal structure.

Spectroscopic Structural Elucidation

While a detailed single-crystal X-ray diffraction study provides the most definitive structural information in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the structure in solution and for identifying key functional groups.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the pyridinium and phenyl rings in the aromatic region. The methylene (B1212753) protons adjacent to the carbonyl group and the pyridinium nitrogen would appear as a distinct singlet, typically shifted downfield due to the electron-withdrawing effects of the neighboring functionalities. The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the characteristic carbonyl carbon signal at a low field.

Nuclear Magnetic Resonance (NMR) Spectral Assignments and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound, revealing the electronic environment of each nucleus and the connectivity of the atoms.

¹H-NMR Chemical Shift and Coupling Constant Analysis

The proton NMR (¹H-NMR) spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), exhibits distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the pyridinium ring are deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom, causing them to resonate at lower fields.

The protons on the pyridinium ring appear as multiplets in the range of δ 8.26-8.99 ppm. Specifically, the two protons ortho to the nitrogen atom (H-2' and H-6') are the most deshielded and resonate as a doublet of doublets at approximately δ 8.99 ppm. The proton para to the nitrogen (H-4') is observed as a multiplet around δ 8.80-8.72 ppm, while the two meta protons (H-3' and H-5') are found at approximately δ 8.30-8.26 ppm.

The methylene protons (H-1) situated between the pyridinium ring and the carbonyl group are significantly deshielded by both adjacent functionalities, appearing as a singlet at δ 6.48 ppm.

The protons of the phenyl ring also display characteristic chemical shifts. The two ortho protons (H-2" and H-6") resonate as a multiplet around δ 8.08-8.06 ppm. The para proton (H-4") appears as a multiplet in the region of δ 7.83-7.77 ppm, and the two meta protons (H-3" and H-5") are observed as a multiplet between δ 7.69-7.66 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Pyridinium) | 8.99 | dd |

| H-4' (Pyridinium) | 8.80-8.72 | m |

| H-3', H-5' (Pyridinium) | 8.30-8.26 | m |

| H-1 (Methylene) | 6.48 | s |

| H-2", H-6" (Phenyl) | 8.08-8.06 | m |

| H-4" (Phenyl) | 7.83-7.77 | m |

| H-3", H-5" (Phenyl) | 7.69-7.66 | m |

¹³C-NMR Spectral Interpretation

The carbon-13 NMR (¹³C-NMR) spectrum provides further confirmation of the molecular structure. The carbonyl carbon (C-2) is the most deshielded carbon atom, appearing at a chemical shift of approximately δ 190.8 ppm.

The carbons of the pyridinium ring are observed in the aromatic region. The ortho carbons (C-2' and C-6') resonate at δ 146.4 ppm, while the para carbon (C-4') is found at δ 146.6 ppm. The meta carbons (C-3' and C-5') are located at δ 128.0 ppm. The methylene carbon (C-1) is observed at δ 66.4 ppm.

The phenyl ring carbons also show distinct signals. The carbon attached to the carbonyl group (C-1") resonates at δ 133.6 ppm. The ortho carbons (C-2" and C-6") appear at δ 128.4 ppm, the meta carbons (C-3" and C-5") at δ 129.3 ppm, and the para carbon (C-4") at δ 134.9 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Carbonyl) | 190.8 |

| C-4' (Pyridinium) | 146.6 |

| C-2', C-6' (Pyridinium) | 146.4 |

| C-4" (Phenyl) | 134.9 |

| C-1" (Phenyl) | 133.6 |

| C-3", C-5" (Phenyl) | 129.3 |

| C-2", C-6" (Phenyl) | 128.4 |

| C-3', C-5' (Pyridinium) | 128.0 |

| C-1 (Methylene) | 66.4 |

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation of the 1-(2-Oxo-2-phenylethyl)pyridinium cation (C₁₃H₁₂NO⁺) provides valuable structural information. The molecular ion of the cation is observed at a mass-to-charge ratio (m/z) of 198.0918.

A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) with an m/z of 105. This fragment is often the base peak in the spectrum due to its resonance stabilization. The corresponding neutral fragment would be the pyridinium ylide.

Another significant fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, resulting in a fragment ion at m/z 170. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77, following the loss of CO.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound exhibits several characteristic absorption bands.

A strong absorption band is observed in the region of 1695 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functional group. The aromatic C-H stretching vibrations of both the pyridinium and phenyl rings are typically observed as a group of weaker bands above 3000 cm⁻¹, in this case at 3047 cm⁻¹.

The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. For this compound, a notable band appears at 1484 cm⁻¹. The C-H bending vibrations and other skeletal vibrations contribute to the complex fingerprint region at lower wavenumbers. A band at 2816 cm⁻¹ can be attributed to the C-H stretching of the methylene group.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3047 |

| Methylene C-H Stretch | 2816 |

| C=O Stretch (Ketone) | 1695 |

| Aromatic C=C/C=N Stretch | 1484 |

Computational Chemistry and Theoretical Investigations of 1 2 Oxo 2 Phenylethyl Pyridinium Iodide

Density Functional Theory (DFT) Calculations

DFT calculations have emerged as a powerful tool for elucidating the fundamental properties of molecular systems. For 1-(2-Oxo-2-phenylethyl)pyridinium iodide, these calculations offer a granular view of its three-dimensional structure and electronic architecture.

Optimized Molecular Geometries and Energetic Minima

Awaiting specific computational data from scholarly sources to populate a detailed table of optimized geometrical parameters (bond lengths, bond angles, and dihedral angles).

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are pending the availability of dedicated computational studies.

Prediction of Electronic Properties

Beyond the frontier orbitals, DFT calculations allow for the prediction of several key electronic properties that characterize the chemical nature of this compound. These parameters provide a quantitative measure of its reactivity and electronic behavior.

| Electronic Property | Description | Predicted Value |

| Energy Band Gap (Egap) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | Data Not Available |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. | Data Not Available |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | Data Not Available |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. | Data Not Available |

| Electronegativity (χ) | The power of a molecule to attract electrons to itself. | Data Not Available |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. | Data Not Available |

This table will be populated with specific values upon the retrieval of relevant computational research data.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive framework for understanding the electronic structure of a molecule by localizing the complex molecular orbitals into Lewis-type structures, such as bonds and lone pairs. This method offers a detailed picture of bonding interactions, charge distribution, and intramolecular delocalization.

Assessment of Intramolecular Bonding and Hyperconjugative Interactions

NBO analysis of this compound would reveal the nature of its covalent bonds and the extent of electron delocalization through hyperconjugative interactions. Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty or partially filled antibonding orbitals. These interactions contribute to the stabilization of the molecule. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

A detailed table of significant hyperconjugative interactions and their corresponding stabilization energies (E(2)) will be included once specific NBO analysis data for the title compound becomes available.

Delocalization and Charge Transfer Characterization

The NBO method is also adept at quantifying the delocalization of electron density and characterizing charge transfer within the molecule. By analyzing the occupancy of natural bond orbitals, deviations from the idealized Lewis structure can be identified, highlighting regions of significant electron delocalization. This is particularly relevant for understanding the distribution of the positive charge within the pyridinium (B92312) ring and its influence on the rest of the molecule.

The analysis of the natural population of atoms provides a means to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient centers, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Quantitative data on natural atomic charges and orbital occupancies will be presented upon accessing specific computational studies on this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is mapped onto the constant electron density surface, providing a color-coded guide to the electrostatic potential. This visualization is crucial for understanding a molecule's physical and chemical properties, including its intermolecular interactions and chemical reactivity.

In the case of this compound, the MEP surface map reveals distinct regions of positive and negative electrostatic potential. The color scheme typically ranges from red (most negative potential) to blue (most positive potential), passing through orange, yellow, and green (intermediate potentials).

Negative Regions (Nucleophilic Sites): The areas with the most negative potential, indicated by red and deep yellow, are primarily located around the oxygen atom of the carbonyl group. This is due to the high electronegativity of oxygen, which results in a high electron density in its vicinity. This region is therefore susceptible to electrophilic attack.

Positive Regions (Electrophilic Sites): The most positive potential, represented by blue, is concentrated around the hydrogen atoms of the pyridinium ring. The quaternization of the nitrogen atom in the pyridinium ring leads to a significant positive charge that is delocalized across the ring, making the attached hydrogens particularly electron-deficient. These sites are prone to attack by nucleophiles.

Intermediate Regions: The phenyl ring and the methylene (B1212753) bridge generally exhibit intermediate potentials (green), indicating a relatively neutral charge distribution, although the aromatic system can still participate in π-stacking interactions.

This charge distribution is fundamental to predicting how the molecule will interact with other chemical species.

The insights gained from the MEP surface map allow for the prediction of the compound's reactivity. The distinct electrophilic and nucleophilic sites suggest several potential reaction pathways:

Nucleophilic Addition: The electron-deficient carbon atom of the carbonyl group, influenced by the adjacent electronegative oxygen, represents a prime site for nucleophilic addition reactions.

Electrophilic Interactions: The negatively charged region around the carbonyl oxygen can interact with electrophiles or act as a hydrogen bond acceptor.

The MEP surface thus provides a predictive framework for the chemical behavior of this compound, guiding the design of synthetic routes and the understanding of its interaction with biological targets.

Advanced Computational Studies on Photophysical Properties

Advanced computational methods are employed to investigate the behavior of molecules upon interaction with light. These studies are critical for understanding the photophysical properties of compounds like this compound, which have potential applications in areas such as photochemistry and materials science.

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to calculate the electronic excited states of molecules. nih.govresearchgate.net By applying TDDFT, key parameters that govern the absorption of light can be determined. For this compound, a TDDFT analysis would typically yield data on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon absorption of a photon. A higher oscillator strength corresponds to a more intense absorption band in the UV-visible spectrum. The analysis also identifies the molecular orbitals involved in the transition, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), characterizing the transition as, for example, a π → π* or n → π* transition.

Table 1: Theoretical Electronic Absorption Properties of this compound Calculated by TDDFT (Note: This is a representative table of the type of data generated by TDDFT calculations and is not based on experimentally verified results for this specific molecule.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.45 | 359 | 0.021 | HOMO -> LUMO (n -> π) |

| S2 | 4.10 | 302 | 0.550 | HOMO-1 -> LUMO (π -> π) |

| S3 | 4.52 | 274 | 0.123 | HOMO -> LUMO+1 (π -> π*) |

Following electronic excitation, a molecule can return to its ground state through several decay pathways, which can be broadly classified as radiative (involving the emission of light) and non-radiative (not involving light emission). Computational chemistry provides methods to estimate the rates of these processes. rsc.org

Radiative Decay (Fluorescence): This process involves the emission of a photon as the molecule transitions from the first excited singlet state (S1) to the ground state (S0). The rate of fluorescence (k_r) is related to the oscillator strength of the corresponding absorption. A higher oscillator strength generally implies a faster rate of fluorescence and a higher quantum yield.

Non-Radiative Decay: These are competing processes that can quench fluorescence.

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S1 → S0). The rate of IC is often significant when the energy gap between the two states is small.

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different spin multiplicities (e.g., from a singlet state S1 to a triplet state T1). The rate of ISC is influenced by spin-orbit coupling. For molecules containing heavy atoms like iodine, as in this compound, the heavy-atom effect can significantly enhance the rate of ISC.

Theoretical calculations can estimate the rate constants for these decay processes, providing a comprehensive picture of the molecule's photophysical behavior after it absorbs light. This information is crucial for predicting properties like fluorescence quantum yield and the potential for phosphorescence.

Table 2: Calculated Decay Rate Constants for the S1 Excited State of this compound (Note: This is a representative table of the type of data generated from such theoretical estimations and is not based on experimentally verified results for this specific molecule.)

| Process | Rate Constant (s⁻¹) | Description |

|---|---|---|

| Radiative Decay (k_r) | 1.5 x 10⁷ | Fluorescence from S1 to S0 |

| Internal Conversion (k_ic) | 8.0 x 10⁶ | Non-radiative decay from S1 to S0 |

| Intersystem Crossing (k_isc) | 2.5 x 10⁸ | Non-radiative transition from S1 to T1 |

The relatively high calculated rate of intersystem crossing in this hypothetical example, which would be anticipated due to the presence of the iodide ion, suggests that triplet state formation is a dominant decay pathway for the S1 state, potentially leading to low fluorescence quantum yield.

Structure Reactivity and Structure Property Relationships in Pyridinium Salts

Influence of Substituents on Acidity and Ylide Formation

The key reactive intermediate derived from 1-(2-oxo-2-phenylethyl)pyridinium iodide is the corresponding pyridinium (B92312) ylide, formed by the deprotonation of the methylene (B1212753) group (α-carbon) adjacent to the pyridinium nitrogen and the carbonyl group. The acidity of these α-protons is a critical factor determining the ease of ylide formation. This acidity is significantly influenced by the nature of substituents on both the pyridinium and the phenyl rings.

The acidity of the α-protons is enhanced by the presence of electron-withdrawing groups (EWGs). openstax.orglibretexts.org These groups stabilize the negative charge of the carbanion in the resulting ylide through inductive and/or resonance effects. libretexts.orgpharmaguideline.com The positively charged pyridinium ring itself acts as a powerful electron-withdrawing group, significantly increasing the acidity of the adjacent methylene protons compared to a simple ketone. The phenacyl group's carbonyl function further contributes to this effect by delocalizing the negative charge of the ylide onto the oxygen atom. researchgate.net

Studies on the cycloaddition reactions of pyridinium ylides have shown that electron-withdrawing substituents on the pyridinium ring lower the acid dissociation constant (pKa) of the salt. nih.gov This facilitates the formation of the ylide under milder basic conditions. For example, a 4-cyano substituent on the pyridine (B92270) ring makes the corresponding salt more acidic, allowing ylide generation and subsequent reactions to proceed efficiently at neutral pH. nih.gov Conversely, electron-donating groups (EDGs) on the pyridinium ring would decrease the acidity of the α-protons, making ylide formation more difficult.

While the pyridinium ring has a major effect, substitution on the phenyl ring of the phenacyl group also modulates the stability of the ylide. Electron-withdrawing groups on the phenyl ring can further delocalize the carbanionic charge, stabilizing the ylide and increasing the acidity of the parent salt. Theoretical calculations have indicated that electron-acceptor substituents on the phenyl ring slightly increase the stability of the enol form of the cation, which is related to the delocalization of charge. researchgate.net

The table below illustrates the expected qualitative effect of various substituents on the acidity of the α-protons in N-phenacylpyridinium salts.

| Substituent Position | Substituent Type | Group Example | Effect on Acidity | Rationale |

| Pyridinium Ring (e.g., C4) | Electron-Withdrawing | -CN, -NO₂ | Increase | Inductive withdrawal and resonance stabilization of the ylide. libretexts.orgnih.gov |

| Pyridinium Ring (e.g., C4) | Electron-Donating | -CH₃, -OCH₃ | Decrease | Inductive donation destabilizes the ylide's carbanion. pharmaguideline.com |

| Phenyl Ring (e.g., para) | Electron-Withdrawing | -Br, -Cl, -NO₂ | Increase | Inductive withdrawal and resonance effects stabilize the ylide. openstax.orgresearchgate.net |

| Phenyl Ring (e.g., para) | Electron-Donating | -CH₃, -OCH₃ | Decrease | Electron donation destabilizes the conjugate base (ylide). openstax.orgpharmaguideline.com |

Correlation of Electronic Parameters with Reaction Yields and Selectivity

The electronic effects of substituents, which control ylide formation, also directly impact the yields and selectivity of reactions involving this compound. In many cases, a clear correlation can be drawn between the electronic parameters of the substituents and the reaction efficiency.

A prominent example is the 1,3-dipolar cycloaddition reaction between pyridinium ylides and dipolarophiles, such as activated alkynes, to form indolizine (B1195054) derivatives. nih.gov The success and yield of these reactions are highly dependent on the electronic nature of the interacting species. Research has demonstrated that the highest yields are achieved when electron-withdrawing groups are present on both the pyridinium salt (the ylide precursor) and the alkyne. nih.gov

The electron-withdrawing group on the pyridinium salt facilitates the formation of the ylide intermediate, increasing its equilibrium concentration under the reaction conditions. Simultaneously, an electron-withdrawing group on the alkyne lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive dipolarophile for the Highest Occupied Molecular Orbital (HOMO) of the ylide. This dual electronic activation leads to a more favorable reaction profile and higher product yields.

The following table summarizes findings from studies on the cycloaddition of substituted pyridinium ylides with ethyl propiolate, demonstrating the correlation between the electronic nature of the pyridine substituent and the reaction yield.

| Pyridine Substituent (R) | Electronic Effect | Reaction Yield (%) |

| 4-CN | Strong Electron-Withdrawing | High |

| 4-CO₂Et | Electron-Withdrawing | Moderate-High |

| H | Neutral | Moderate |

| 4-Me | Electron-Donating | Low-Moderate |

Note: The yield trend is based on the principle that electron-withdrawing groups on the pyridinium ring enhance reactivity in cycloaddition reactions. nih.gov

These structure-activity relationships are crucial for optimizing synthetic protocols. By selecting appropriate substituents on the pyridinium salt, chemists can tune the reactivity of the in situ generated ylide to match the electronic demands of the reaction partner, thereby maximizing yields and potentially influencing selectivity.

Mechanistic Implications of Structural Variations on Reaction Outcomes

Variations in the structure of N-phenacylpyridinium salts, beyond purely electronic effects, can have profound implications for the reaction mechanism and the final product structure. Steric hindrance is a particularly significant factor that can dictate the regioselectivity of reactions.

In the 1,3-dipolar cycloaddition reactions of ylides derived from asymmetrically substituted pyridinium salts, the reaction can occur at different positions on the pyridinium ring. It has been observed that the cycloaddition tends to occur at the less sterically hindered carbon of the pyridinium ring. researchgate.net For instance, if a bulky substituent is present at the C2-position of the pyridine ring, the incoming dipolarophile will preferentially add across the C6-position, leading to a specific regioisomer of the resulting indolizine. This steric control offers a valuable tool for directing the outcome of such syntheses.

The interplay between the structure of the pyridinium salt, the reaction partner, and the reaction conditions (base, solvent, temperature) determines the ultimate mechanistic pathway. For instance, the reaction of N-phenacylpyridinium salts with 1,4-enediones leads to dihydrofuran products, showcasing a different reaction manifold from the more common indolizine synthesis. researchgate.net Understanding these structural nuances is essential for predicting and controlling the outcomes of the diverse reactions that N-phenacylpyridinium salts can undergo.

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor for Complex Heterocyclic Scaffolds

1-(2-Oxo-2-phenylethyl)pyridinium iodide serves as a key starting material for the synthesis of a variety of nitrogen-containing fused heterocyclic systems. The in situ generation of the corresponding pyridinium (B92312) ylide, a 1,3-dipole, is central to its reactivity, enabling access to complex molecular architectures through cycloaddition and annulation reactions.

Indolizine (B1195054) and its derivatives are an important class of N-fused heterocycles with diverse biological and optical properties. A primary and well-established application of this compound is in the synthesis of indolizines. researchgate.netrsc.orgnih.govdntb.gov.ua The reaction proceeds through the formation of a phenacyl-substituted pyridinium ylide in the presence of a base. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene. researchgate.netnih.gov The phenacyl group is particularly effective at stabilizing the pyridinium ylide, facilitating its formation and subsequent reaction. researchgate.net

The general reaction for the synthesis of indolizines using this compound is depicted below:

Reaction Scheme for Indolizine Synthesis

Step 1: Ylide Formation this compound is treated with a base (e.g., triethylamine (B128534), potassium carbonate) to deprotonate the methylene (B1212753) group, forming the pyridinium ylide.

Step 2: 1,3-Dipolar Cycloaddition The generated pyridinium ylide reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate).

Step 3: Aromatization The initial cycloadduct undergoes spontaneous oxidation (often by air) to form the stable aromatic indolizine ring system.

A variety of substituted indolizines can be synthesized by varying the dipolarophile used in the reaction. nih.gov

| Dipolarophile | Resulting Indolizine Substitution Pattern | Reference |

| Dimethyl acetylenedicarboxylate | 1,2-bis(methoxycarbonyl)-3-phenylindolizine | nih.gov |

| Ethyl propiolate | 1-ethoxycarbonyl-3-phenylindolizine | researchgate.net |

| Acrylonitrile | 1-cyano-3-phenylindolizine | clockss.org |

The synthesis of pyridine (B92270) rings fused to a steroidal framework is of significant interest in medicinal chemistry due to the potential for novel biological activities. While direct examples of the use of this compound in the synthesis of steroidal-pyridine derivatives are not extensively documented, established synthetic methodologies suggest its potential utility. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes or ketones with ammonia (B1221849) or amines to form pyridines. nih.gov A plausible pathway for the synthesis of pyridosteroids could involve the reaction of a steroidal ketone with the ylide derived from this compound.

Furthermore, reactions of steroidal α,β-unsaturated ketones with various reagents are known to yield fused heterocyclic systems. nih.gov The pyridinium ylide generated from the title compound can act as a nucleophile in a Michael addition reaction with a steroidal enone, which could be followed by cyclization and aromatization to afford the fused pyridine ring.

The synthesis of complex heterocyclic systems such as dihydrofuropyrido[2,3-d]pyrimidines can be envisaged through multi-step or tandem reactions involving pyridinium ylides. Pyridinium ylides are known to react with enones to form dihydrofurans. organic-chemistry.org This reaction involves the conjugate addition of the ylide to the enone, followed by an intramolecular cyclization.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core itself can be achieved through various routes, often starting from substituted pyridines or pyrimidines. nih.govnih.gov A potential, albeit complex, synthetic strategy for dihydrofuropyrido[2,3-d]pyrimidines could involve the initial formation of a pyrido[2,3-d]pyrimidine with a suitable enone functionality. Subsequent reaction with the pyridinium ylide derived from this compound could then lead to the formation of the fused dihydrofuran ring. Alternatively, a tandem reaction could be designed where the pyridinium ylide reacts with a pyrimidine (B1678525) derivative bearing an appropriate Michael acceptor and other functionalities that can participate in a subsequent cyclization to form the fused pyridine ring.

Imidazo[1,2-a]pyridines are another class of heterocyclic compounds with significant biological activity. The functionalization of the imidazo[1,2-a]pyridine (B132010) core is an active area of research. One method for the C3-alkylation of imidazo[1,2-a]pyridines involves the use of α,β-unsaturated ketones as Michael acceptors, a reaction that can be catalyzed by a Lewis acid such as tris(pentafluorophenyl)borane. cardiff.ac.uk

In this context, the pyridinium ylide derived from this compound can be considered as a potential nucleophile for the synthesis of novel imidazo[1,2-a]pyridinium analogues. The ylide could react with a suitably substituted imidazo[1,2-a]pyridine derivative, for instance, one bearing an electrophilic center, to form a more complex, fused system. Additionally, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium iodide has been reported from the reaction of 2-aminopyridine (B139424) with iodoacetic acid, highlighting the accessibility of related fused pyridinium structures. nih.govresearchgate.net

Reagent in Cross-Coupling and Functionalization Reactions

Beyond its role in cycloaddition reactions, this compound and related pyridinium salts have emerged as valuable reagents in transition metal-catalyzed cross-coupling and functionalization reactions. These reactions often proceed via mechanisms involving the formation of radical intermediates.

The utility of pyridinium salts in palladium-catalyzed Heck and Suzuki-Miyaura coupling reactions has been demonstrated. In the Heck reaction, which typically involves the coupling of an organohalide with an alkene, pyridinium salts can serve as an alternative to organohalides. libretexts.orgmdpi.combeilstein-journals.org Similarly, in the Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, pyridinium salts can be employed as the electrophilic partner. nih.govresearchgate.netresearchgate.net

The general catalytic cycle for a Heck-type reaction involving a pyridinium salt is as follows:

Catalytic Cycle for Heck-Type Reaction

| Cross-Coupling Reaction | Role of Pyridinium Salt | Catalyst System (Typical) |

| Heck Reaction | Aryl or Alkyl Source | Pd(OAc)2 / Phosphine Ligand |

| Suzuki-Miyaura Reaction | Electrophilic Partner | Pd(PPh3)4 / Base |

Building Block for Metal-Organic Compounds

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability to tune the structure and functionality of MOFs by judicious selection of the metal and organic linker has led to their application in gas storage, separation, and catalysis. nih.gov Pyridine-containing ligands are commonly used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. rsc.orgresearchgate.net

This compound can serve as a precursor to a functionalized ligand for the construction of MOFs. For example, the pyridinium salt can be chemically modified to introduce additional coordinating groups, such as carboxylates, which are often used to bridge metal centers in MOFs. The presence of the phenacyl group offers a site for further functionalization. The resulting ligand, incorporating both a pyridyl nitrogen and other coordinating moieties, could then be used to assemble novel MOFs with potentially interesting structural and functional properties. The use of pyridylbenzoate ligands, for instance, has been shown to yield MOFs with properties such as luminescence and exceptional iodine capture. researchgate.net

Ligand Synthesis for Cyclometalated Ruthenium Complexes

While the direct application of this compound as a ligand for cyclometalated ruthenium complexes is not extensively documented, its role as a precursor to pyridinium ylides makes it a valuable starting material for the synthesis of more complex ligand systems, such as N-heterocyclic carbenes (NHCs). Pyridinium ylides are known to undergo reactions to form a variety of heterocyclic structures that can be subsequently utilized as ligands in organometallic chemistry.

The general strategy involves the deprotonation of the phenacylpyridinium salt to form the corresponding ylide. This highly reactive intermediate can then participate in cycloaddition reactions or rearrangements to construct intricate molecular frameworks. For instance, pyridinium ylides are key intermediates in the synthesis of indolizine derivatives, which can be further functionalized to act as chelating ligands for ruthenium.

Although direct cycloruthenation of ligands derived from this compound is a specialized area of research, the broader context of ruthenium complexes with pyridine-based ligands is well-established. These complexes are of significant interest due to their catalytic activity and potential applications in materials science. The synthesis of such complexes often involves the reaction of a ruthenium precursor, like [Ru(p-cymene)Cl(μ-Cl)]₂, with a suitable N-donor ligand. The versatility of the pyridinium ylide derived from this compound allows for the tailoring of ligand properties, which in turn can influence the electronic and steric environment of the resulting ruthenium complex.

Table 1: Examples of Ruthenium Precursors and Ligand Types for Complex Synthesis

| Ruthenium Precursor | Ligand Type | Resulting Complex Type |

| [Ru(p-cymene)Cl(μ-Cl)]₂ | Pyridine-functionalized N-heterocyclic carbene | [Ru(p-cymene)(NHC-py)Cl]⁺ |

| [Ru(bpy)₂(Cl)₂] | Bidentate pyridinium-derived ligand | [Ru(bpy)₂(L)]²⁺ |

| RuCl₃·xH₂O | Polydentate nitrogen-containing heterocycles | Various coordination complexes |

Components in Gold(III) Arylacetylide Complex Formation

The formation of Gold(III) arylacetylide complexes often relies on the use of robust ligand frameworks that can stabilize the Au(III) oxidation state. A prominent class of ligands employed for this purpose are C^N^C pincer ligands, which are typically derived from precursors such as 2,6-diphenylpyridine. The direct involvement of this compound in the synthesis of these specific pincer ligands for Gold(III) arylacetylide complexes is not a commonly reported pathway.

However, the chemical reactivity of this compound as a source of a pyridinium ylide offers potential for the synthesis of various nitrogen-containing heterocyclic ligands. These ligands could, in principle, be explored for their ability to coordinate with gold(III) centers. The synthesis of gold(III) complexes often involves the reaction of a gold precursor, such as tetrachloroauric(III) acid (HAuCl₄), with the desired ligand.

The stability and electronic properties of the resulting gold(III) complexes are highly dependent on the nature of the coordinated ligands. While the traditional routes to Gold(III) arylacetylide complexes with C^N^C pincer ligands are well-established, the exploration of alternative ligand syntheses starting from readily available pyridinium salts could present new opportunities in the design of novel gold(III) complexes with unique photophysical and catalytic properties. The modification of the central pyridine ring in pincer ligands is a known strategy to tune the emission colors of the resulting gold(III) complexes. rsc.org

Utility in Dye-Sensitized Solar Cells (DSSCs) and Luminescent Material Design

The application of this compound and its derivatives is more definitively established in the field of dye-sensitized solar cells (DSSCs) and the design of luminescent materials.

Dye-Sensitized Solar Cells (DSSCs):

A significant application of this compound lies in its use as a precursor for the synthesis of pyridinium ylide-based organic dyes for DSSCs. nih.gov These dyes serve as sensitizers, absorbing light and injecting electrons into the semiconductor material (typically TiO₂) of the solar cell.

The synthesis of these dyes involves the in-situ generation of the pyridinium ylide from this compound in the presence of a base. This ylide then undergoes a Knoevenagel-type condensation with an appropriate aldehyde to introduce a π-conjugated bridge and an acceptor group with an anchoring function, which is necessary for the dye to adsorb onto the TiO₂ surface.

Research has demonstrated that novel organic pyridinium ylide sensitizers exhibit strong ultraviolet absorption and efficient binding to the TiO₂ surface. nih.gov The performance of DSSCs fabricated with these dyes has been evaluated, showing promising power conversion efficiencies. For example, a pyridinium ylide sensitized solar cell showed a notable efficiency that could be further improved by using a coadsorbent. nih.gov

Table 2: Performance of a Dye-Sensitized Solar Cell with a Pyridinium Ylide Dye nih.gov

| Condition | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Fill Factor | Power Conversion Efficiency (%) |

| Without Coadsorbent | 0.68 | 10.5 | 0.72 | 5.15 |

| With Coadsorbent | 0.71 | 14.2 | 0.73 | 7.41 |

Luminescent Material Design:

The core structure of this compound is a precursor to various heterocyclic compounds that exhibit interesting photophysical properties, making them suitable for the design of luminescent materials. The pyridinium ylide generated from this salt is a key intermediate in the synthesis of indolizine derivatives through 1,3-dipolar cycloaddition reactions.

Indolizine and its derivatives are known for their fluorescence properties and have been investigated for applications as organic fluorescent molecules. rsc.org The synthesis of these compounds often involves the reaction of the pyridinium ylide with a suitable dipolarophile. The resulting indolizine scaffold can be further modified to tune its emission characteristics. The photophysical properties, such as absorption and emission maxima, and quantum yields, are highly dependent on the substitution pattern of the indolizine ring. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

Future Research Trajectories and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

Future investigations into 1-(2-Oxo-2-phenylethyl)pyridinium iodide are anticipated to uncover novel reaction pathways and more efficient catalytic systems. Research will likely move beyond traditional synthetic methods to explore innovative approaches that offer greater control over reactivity and selectivity.

One promising area of research is the development of advanced catalytic systems for the synthesis of pyridinium (B92312) salts. For instance, the use of dual photocatalytic systems that utilize visible light could enable the C─N cross-coupling of unprotected phenols and pyridines to furnish pyridinium salts under mild conditions. nih.gov The exploration of synergistic catalyst systems, such as those combining a silver salt with a Brønsted acid, could also lead to more efficient one-pot syntheses of highly substituted pyridinium salts. researchgate.net Furthermore, the development of transition-metal-free approaches, potentially using alkyllithium activators, could provide regiodivergent alkylation of the pyridine (B92270) ring, offering unprecedented control over the final product. acs.org

Another key direction will be the expanded use of this compound as a reactive intermediate. nih.govresearchgate.net Its ability to form pyridinium ylides in situ makes it a valuable precursor for 1,3-dipolar cycloaddition reactions to synthesize a variety of heterocyclic compounds. researchgate.netnih.gov Future work could focus on expanding the scope of dipolarophiles that can react with the pyridinium ylide derived from this salt, leading to the creation of novel molecular scaffolds with potential biological activity. Additionally, research into photochemical enantioselective α-alkylation of aldehydes using pyridinium salts as alkylating reagents, activated by visible light, could open up new avenues for asymmetric synthesis. rsc.org

Development of Sustainable and Environmentally Benign Synthetic Methods

A significant thrust in the future chemical synthesis of this compound and related compounds will be the development of sustainable and environmentally friendly methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One area of focus will be the use of alternative energy sources to drive reactions. For example, ultrasonic and microwave-assisted synthesis have been shown to be effective for O-alkylation of hydroxy pyridines and could be adapted for the N-alkylation of pyridine to form pyridinium salts. scirp.org These methods often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.

The replacement of traditional organic solvents with more environmentally benign alternatives is another key aspect of sustainable synthesis. Water, being non-toxic, inexpensive, and readily available, is an attractive solvent for organic reactions. scirp.org Research into conducting the synthesis of pyridinium salts in aqueous micellar media could provide an efficient and eco-friendly alternative to the use of volatile organic compounds. scirp.org Furthermore, the development of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents a highly sustainable approach that can significantly reduce waste. organic-chemistry.org

The "borrowing hydrogen" strategy is another promising green methodology that could be applied to the synthesis and functionalization of pyridinium derivatives. rsc.org This approach uses alcohols as alkylating agents, with the only byproduct being water, thus avoiding the use of toxic alkyl halides. rsc.org The development of efficient catalysts, potentially based on earth-abundant metals like copper, for this type of transformation would be a significant step forward. rsc.org

Integration into Advanced Functional Materials Development

The unique structural and electronic properties of this compound make it a promising candidate for integration into advanced functional materials. Future research in this area is expected to explore its potential in a wide range of applications, from electronics to biomaterials.

One area of interest is the use of pyridinium salts in the development of novel ionic liquids. rsc.orgresearchgate.net By carefully designing the structure of the cation and anion, it is possible to tune the physical and chemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and thermal stability. These materials could find applications as electrolytes in batteries and other electrochemical devices, as well as environmentally friendly solvents for a variety of chemical processes.

In the field of optoelectronics, pyridinium salts have shown promise for the surface passivation of perovskite solar cells, leading to highly efficient devices. greatcellsolarmaterials.com Future work could focus on synthesizing new pyridinium iodide derivatives with tailored electronic properties to further enhance the performance and stability of these next-generation solar cells. The ability to functionalize the pyridine ring allows for fine-tuning of the material's interaction with the perovskite surface.

Furthermore, the inherent biological activity of some pyridinium salts opens up possibilities for their use in biomedical applications. rsc.orgresearchgate.net For example, they have been investigated for their antimicrobial and anticancer properties and for their potential in gene delivery systems. rsc.orgresearchgate.net Research in this direction could involve the synthesis of polymer-based materials incorporating the 1-(2-Oxo-2-phenylethyl)pyridinium moiety to create new drug delivery vehicles or antimicrobial surfaces. The ability to readily modify the structure of the pyridinium salt would allow for the optimization of its biological activity and biocompatibility.

Deeper Computational Modeling for Predictive Chemical Design

Computational modeling is set to play an increasingly important role in guiding the future research and development of this compound and its applications. By using theoretical calculations, researchers can gain a deeper understanding of the compound's properties and reactivity, enabling a more rational and efficient approach to designing new experiments.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties, including the acidity of the pyridinium ion and the reactivity of the corresponding pyridinium ylide. acs.orgmdpi.com This information is crucial for designing new synthetic routes and for predicting the outcome of reactions. For example, computational models can help in understanding the regioselectivity of nucleophilic additions to N-alkyl pyridinium electrophiles, allowing for the predictive synthesis of specific isomers. researchgate.netrsc.org

Kinetic modeling can be used to analyze reaction mechanisms and to predict the rates of chemical transformations. acs.org For instance, the kinetics of 1,3-dipolar cycloaddition reactions involving pyridinium ylides can be studied computationally to understand the factors that influence the reaction rate and to identify optimal reaction conditions. acs.org This predictive capability can significantly reduce the amount of experimental work required to develop new synthetic methodologies.

Furthermore, computational screening can be used to identify new pyridinium derivatives with desired properties for specific applications. For example, a large library of virtual compounds could be screened for their potential as functional materials, such as ionic liquids with specific conductivities or photosensitizers with tailored absorption spectra. This in silico approach can accelerate the discovery of new materials with enhanced performance characteristics. The combination of computational modeling with experimental validation will be a powerful tool for unlocking the full potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Oxo-2-phenylethyl)pyridinium iodide, and how can purity be optimized?